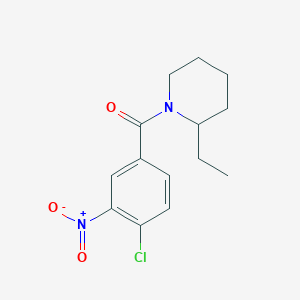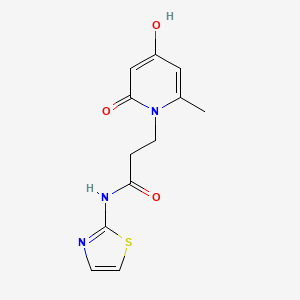
(4-Chloro-3-nitrophenyl)(2-ethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLORO-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated nitrophenyl group and an ethylpiperidino moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-chlorophenylmethanone to introduce the nitro group, followed by the introduction of the ethylpiperidino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of (4-CHLORO-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases such as sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
(4-CHLORO-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (4-CHLORO-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-CHLORO-3-NITROPHENYL)(PHENYL)METHANONE
- (4-CHLORO-3-NITROPHENYL)(PYRIDIN-4-YL)METHANONE
Uniqueness
Compared to similar compounds, (4-CHLORO-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE is unique due to the presence of the ethylpiperidino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-11-5-3-4-8-16(11)14(18)10-6-7-12(15)13(9-10)17(19)20/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
JGINIYLPTXBPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate](/img/structure/B11028282.png)

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11028297.png)
![4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028304.png)

![3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028310.png)

![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11028319.png)
![3-methyl-1'-pentyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11028336.png)

![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11028349.png)

![methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11028354.png)
![N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11028361.png)
